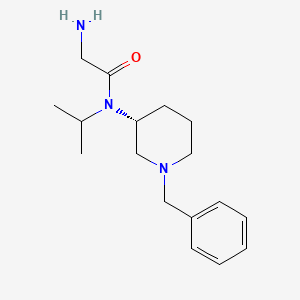

2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide

Description

Chemical Structure and Properties 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide is a tertiary amine featuring a piperidine core substituted with a benzyl group at the 1-position (R-configuration) and an isopropyl-acetamide moiety at the 3-position. Its molecular weight is 289.42 g/mol (CAS: 1354000-18-2), with a purity of ≥98% based on commercial specifications . The compound’s stereochemistry (R-configuration at the piperidine ring) and branched N-isopropyl group distinguish it from structurally related analogs.

Properties

IUPAC Name |

2-amino-N-[(3R)-1-benzylpiperidin-3-yl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O/c1-14(2)20(17(21)11-18)16-9-6-10-19(13-16)12-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,18H2,1-2H3/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXANNZUDCQRGW-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N([C@@H]1CCCN(C1)CC2=CC=CC=C2)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701139819 | |

| Record name | Acetamide, 2-amino-N-(1-methylethyl)-N-[(3R)-1-(phenylmethyl)-3-piperidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701139819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354000-18-2 | |

| Record name | Acetamide, 2-amino-N-(1-methylethyl)-N-[(3R)-1-(phenylmethyl)-3-piperidinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354000-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-amino-N-(1-methylethyl)-N-[(3R)-1-(phenylmethyl)-3-piperidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701139819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Overview

2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the treatment of neurological disorders. Its unique structural features, including a piperidine ring and an isopropyl acetamide moiety, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of various receptors and enzymes, leading to physiological effects that may be beneficial in treating certain conditions.

Key Mechanisms:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neuronal signaling pathways.

- Enzyme Modulation : It can inhibit or activate specific enzymes involved in metabolic processes.

Therapeutic Applications

Research indicates that this compound has potential therapeutic applications in several areas:

- Neurological Disorders : Investigated for its effects on neurotransmission and neuroprotection.

- Cancer Therapy : Preliminary studies suggest it may exhibit cytotoxic effects against certain cancer cell lines.

- Antiparasitic Activity : Some derivatives have shown promise in inhibiting parasite growth.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the efficacy and potency of this compound:

Case Studies

- Case Study on Neurological Effects : A study evaluating the compound's effect on a mouse model of anxiety found significant reductions in anxiety-like behaviors when administered at specific dosages.

- Cancer Cell Line Testing : In a comparative study against various cancer cell lines, this compound showed promising results, particularly against breast cancer cells, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of N-substituted acetamide derivatives with piperidine or pyrrolidine backbones . Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Key Comparative Insights:

Backbone Heterogeneity: The target compound uses a piperidine ring, whereas analogs like 2-Amino-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide employ pyrrolidine, which reduces steric bulk but may alter binding affinity in biological targets . The benzyl group in the target compound enhances lipophilicity compared to methyl or cyclopropyl substituents in analogs .

Substituent Effects: N-Isopropyl vs. Ethylamine vs. Acetamide: The simpler (1-benzyl-piperidin-3-yl)-ethyl-amine lacks the acetamide functionality, limiting its utility in mimicking peptide bonds or enzyme interactions .

Stereochemical Considerations: The R-configuration of the benzyl-piperidine moiety in the target compound contrasts with unspecified or S-configurations in other Fluorochem-listed analogs (e.g., 2-Amino-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide), which may influence chiral recognition in biological systems .

Commercial Accessibility: The target compound and (1-benzyl-piperidin-3-yl)-ethyl-amine are discontinued, whereas analogs like 2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-cyclopropylacetamide remain available, highlighting shifts in research or synthetic feasibility .

Research Findings and Implications

- Antimicrobial Potential: Structural parallels to patented aminoacyl-tRNA synthetase inhibitors (e.g., 2-amino-N-(arylsulfinyl)-acetamides) suggest the target compound could inhibit bacterial protein synthesis, though explicit activity data are absent .

- Synthetic Challenges : The discontinuation of commercial batches may reflect synthetic complexity, particularly in maintaining stereochemical purity during N-isopropyl and benzyl group installations .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide in laboratory settings?

- Use P95/P1 respirators (U.S.) or ABEK-P2 (EU) for respiratory protection, especially in high-concentration environments .

- Avoid environmental release by ensuring no drainage contamination. Implement fume hoods for synthesis steps and store the compound in airtight containers under inert conditions .

- For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of via hazardous waste protocols .

Q. What synthetic routes are commonly employed for synthesizing this compound?

- Base synthesis involves coupling piperidine derivatives with isopropylamine and benzyl-protected intermediates under controlled temperatures (0–5°C) and ethanol solvent systems. Piperidine catalysts are often used to accelerate amidation .

- Purification typically involves column chromatography (silica gel) and characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers verify the compound’s structural integrity post-synthesis?

- Use NMR spectroscopy to confirm stereochemistry (e.g., (R)-configuration at the piperidin-3-yl group) and detect impurities. For example, ¹³C NMR peaks for acetamide carbonyl groups typically appear at ~170 ppm .

- HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, with a retention time comparison against reference standards .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates computational screening of reaction conditions (solvent, catalyst) to prioritize high-yield routes .

- Machine learning models trained on existing amidation data can suggest optimal molar ratios (e.g., 1:1.2 for amine:acyl chloride) and reaction times .

Q. What strategies resolve contradictions in toxicological data for this compound?

- While acute toxicity is classified as possible (ECHA), conflicting carcinogenicity data (IARC/ACGIH "no classification") necessitate in vitro assays (e.g., Ames test for mutagenicity) and in silico toxicity prediction tools (e.g., ProTox-II) .

- Dose-response studies in HEK293 or HepG2 cell lines can clarify threshold effects. For example, LC₅₀ values >100 µM suggest low acute risk .

Q. How does stereochemistry influence the compound’s bioactivity?

- The (R)-configuration at the piperidin-3-yl group enhances receptor binding affinity in neurological targets (e.g., σ-1 receptors). Compare enantiomers via chiral HPLC and circular dichroism (CD) to correlate structure with activity .

- Molecular docking simulations (AutoDock Vina) reveal stereospecific interactions, such as hydrogen bonding between the acetamide carbonyl and receptor residues .

Q. What advanced analytical techniques quantify degradation products under varying conditions?

- LC-MS/MS identifies hydrolysis byproducts (e.g., benzylpiperidine fragments) in accelerated stability studies (40°C/75% RH for 6 months) .

- X-ray crystallography resolves decomposition pathways, showing oxidative degradation at the benzyl group under UV light .

Methodological Challenges and Data Interpretation

Q. How to address discrepancies in physicochemical property data (e.g., solubility, logP)?

- Use shake-flask method (pH 7.4 buffer) for experimental solubility measurement. Conflicting logP values (predicted vs. experimental) require validation via octanol-water partitioning assays .

- QSAR models (e.g., SwissADME) refine predictions by incorporating substituent effects (e.g., benzyl vs. phenyl groups) .

Q. What experimental designs improve reproducibility in pharmacological assays?

- Standardize cell culture conditions (e.g., 5% CO₂, 37°C) and use positive controls (e.g., known σ-1 agonists) to validate assay sensitivity .

- For in vivo studies, employ blinded, randomized dosing in rodent models to minimize bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.